molecular formula C20H28O3 B1260036 (1S,4aR,5S)-5-[2-(3-furanyl)ethyl]-1,4a,6-trimethyl-2,3,4,5,8,8a-hexahydronaphthalene-1-carboxylic acid

(1S,4aR,5S)-5-[2-(3-furanyl)ethyl]-1,4a,6-trimethyl-2,3,4,5,8,8a-hexahydronaphthalene-1-carboxylic acid

Cat. No.: B1260036
M. Wt: 316.4 g/mol
InChI Key: IZRLEXPLVWDKBC-NGWLPYQTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,4aR,5S)-5-[2-(3-furanyl)ethyl]-1,4a,6-trimethyl-2,3,4,5,8,8a-hexahydronaphthalene-1-carboxylic acid is a diterpenoid.

Scientific Research Applications

Synthesis Techniques and Chemical Derivatives

  • Researchers have developed a one-step synthesis technique for ethyl 2,3-dihydronaphtho[1,2-b]furan-2-carboxylate and ethyl 4′-oxospiro[cyclopropane-1,1′(4′H)-naphthalene]-2′-carboxylate derivatives from substituted naphthalen-1-ols and ethyl 2,3-dibromopropanoate (Arrault et al., 2001).

Pharmacological Potential

  • Aromatic analogues of (E)-1-(4-carboxyphenyl)-2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)butadiene and its ethyl ester, with various substituents including furanyl, have been synthesized as potential chemopreventive agents for treating epithelial cancer, psoriasis, and cystic acne (Dawson et al., 1983).

Synthetic Pathways and Intermediates

  • Kinetic studies on the rearrangement of Diels–Alder adducts of activated benzoquinones with (E)-1-trimethylsiloxybuta-1,3-diene have contributed to understanding the synthesis pathways of related compounds (Santos et al., 1993).
  • The stereoselective synthesis of specific derivatives, serving as intermediates in the total synthesis of diterpene mono- and di-lactones, has been explored, indicating the compound's relevance in complex organic syntheses (Reuvers et al., 2010).

Chemoenzymatic Synthesis

  • Chemoenzymatic synthesis techniques have been developed for related compounds, highlighting the versatility and adaptability of these molecules in synthetic organic chemistry (Kinoshita et al., 2008).

Structural Analysis

  • X-ray structural analysis has been used to determine the absolute configuration of related compounds, crucial for understanding their stereochemistry and potential biological activities (Linden et al., 1996).

Labelling Agents in Chromatography

  • Derivatives of this compound have been used as labelling agents in liquid chromatography for the detection of carboxylic acids, demonstrating its utility in analytical chemistry (Yasaka et al., 1990).

Properties

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(1S,4aR,5S)-5-[2-(furan-3-yl)ethyl]-1,4a,6-trimethyl-2,3,4,5,8,8a-hexahydronaphthalene-1-carboxylic acid

InChI

InChI=1S/C20H28O3/c1-14-5-8-17-19(2,10-4-11-20(17,3)18(21)22)16(14)7-6-15-9-12-23-13-15/h5,9,12-13,16-17H,4,6-8,10-11H2,1-3H3,(H,21,22)/t16-,17?,19+,20-/m0/s1

InChI Key

IZRLEXPLVWDKBC-NGWLPYQTSA-N

Isomeric SMILES

CC1=CCC2[C@@]([C@H]1CCC3=COC=C3)(CCC[C@]2(C)C(=O)O)C

Canonical SMILES

CC1=CCC2C(C1CCC3=COC=C3)(CCCC2(C)C(=O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,4aR,5S)-5-[2-(3-furanyl)ethyl]-1,4a,6-trimethyl-2,3,4,5,8,8a-hexahydronaphthalene-1-carboxylic acid
Reactant of Route 2
(1S,4aR,5S)-5-[2-(3-furanyl)ethyl]-1,4a,6-trimethyl-2,3,4,5,8,8a-hexahydronaphthalene-1-carboxylic acid
Reactant of Route 3
(1S,4aR,5S)-5-[2-(3-furanyl)ethyl]-1,4a,6-trimethyl-2,3,4,5,8,8a-hexahydronaphthalene-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
(1S,4aR,5S)-5-[2-(3-furanyl)ethyl]-1,4a,6-trimethyl-2,3,4,5,8,8a-hexahydronaphthalene-1-carboxylic acid
Reactant of Route 5
(1S,4aR,5S)-5-[2-(3-furanyl)ethyl]-1,4a,6-trimethyl-2,3,4,5,8,8a-hexahydronaphthalene-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
(1S,4aR,5S)-5-[2-(3-furanyl)ethyl]-1,4a,6-trimethyl-2,3,4,5,8,8a-hexahydronaphthalene-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.